MK-2206

Beschreibung

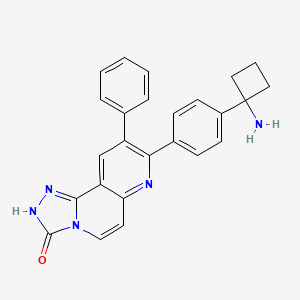

Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 24 investigational indications.

a protein kinase inhibitor and antineoplastic agent

Eigenschaften

IUPAC Name |

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXWLCXEDXJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048948 | |

| Record name | MK-2206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032349-93-1, 1032350-13-2 | |

| Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 2206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2206 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-2206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-2206 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Troubleshooting & Optimization

Technical Support Guide: Optimizing MK-2206 for IC50 Determination

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for accurately determining the half-maximal inhibitory concentration (IC50) of MK-2206, a potent allosteric Akt inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable, highly selective allosteric inhibitor of all three Akt (also known as Protein Kinase B) isoforms: Akt1, Akt2, and Akt3.[1][2] Unlike ATP-competitive inhibitors, this compound binds to an allosteric site within the pleckstrin homology (PH) domain of Akt.[1][3] This binding prevents the conformational changes necessary for Akt's activation, thereby inhibiting its downstream signaling.[1][4] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth; its inhibition by this compound can lead to apoptosis and reduced tumor cell proliferation.[4][5]

Q2: What is a typical starting concentration range for an this compound IC50 experiment?

The effective concentration of this compound varies significantly across different cell lines, with reported IC50 values for growth inhibition ranging from the nanomolar to the high micromolar scale.[6][7][8] Therefore, a broad concentration range is recommended for initial experiments. A common starting range is 1.0 nM to 10 µM, which can be extended up to 20 µM or higher for resistant cell lines.[5][6][9]

Q3: What solvent should I use to prepare my this compound stock solution?

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then serially diluted in the appropriate cell culture medium to achieve the final working concentrations for your experiment.

Q4: How long should I incubate my cells with this compound?

For cell proliferation and viability assays, a 72 to 96-hour incubation period is commonly used.[1][6][9] This duration is generally sufficient to observe the cytostatic or cytotoxic effects of the inhibitor.

Q5: Why do I see such a wide range of reported IC50 values for this compound?

The wide range of IC50 values is primarily due to the diverse genetic backgrounds of cancer cell lines.[7] Cell lines with mutations in the PI3K/Akt pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN, often show increased sensitivity to this compound.[10] Conversely, mutations in other pathways, like Ras, can be associated with resistance.[7]

Q6: Which cell viability assay is recommended for determining the IC50 of this compound?

Standard colorimetric or fluorometric assays are suitable for determining the IC50 of this compound. Commonly used methods include:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: A reliable and widely used colorimetric assay to assess metabolic activity.[11]

-

SRB (Sulphorhodamine B) assay: A colorimetric assay that measures cellular protein content.[10]

-

Fluorescence-based imaging systems (e.g., DIMSCAN): Quantifies viable cell numbers using fluorescent dyes.[6]

Experimental Protocols & Data Presentation

Protocol: General Method for IC50 Determination using an MTT Assay

This protocol provides a standard workflow for assessing the IC50 of this compound on adherent cancer cells.

Methodology:

-

Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][11]

-

Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions.[11]

-

Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C with 5% CO2.[1][6]

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[11]

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Data Presentation

For clear comparison, quantitative data related to this compound concentrations and observed IC50 values are summarized below.

Table 1: Recommended Starting Concentration Ranges for this compound

| Parameter | Concentration Range | Notes |

|---|---|---|

| Initial Screening | 1 nM - 10 µM | A broad range to capture the IC50 of most cell lines.[6] |

| Resistant Cell Lines | 0.1 µM - 25 µM | May be required for cell lines with known resistance mechanisms.[7][12] |

| Follow-up Assays | Logarithmic dilutions centered around the estimated IC50 | To refine the accuracy of the IC50 value. |

Table 2: Examples of Reported IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| COG-LL-317 | T-cell ALL | 0.05 | [6] |

| Kasumi-1 | AML | < 0.2 | [6] |

| MCF-7 | Breast Cancer | ~0.09 | [8] |

| NCI-H460 | Lung Cancer | 3.4 | [7] |

| A431 | Skin Cancer | 5.5 | [7] |

| NCI-H1299 | Lung Cancer | 27.0 | [7] |

| Calu-6 | Lung Cancer | 28.6 |[7] |

Note: IC50 values are highly dependent on the specific experimental conditions and cell line passage number.

Troubleshooting Guide

Q1: My dose-response curve is flat or does not reach 50% inhibition. What should I do?

-

Widen the Concentration Range: Your cell line may be resistant to this compound. Test higher concentrations, for example, up to 30 µM. Some studies have noted that higher concentrations may be needed to completely inhibit downstream signaling.[12]

-

Verify Drug Activity: Ensure your this compound stock has not degraded. Prepare a fresh stock solution from powder.

-

Check Cell Health: Confirm that your control cells are healthy and proliferating optimally during the assay period.

-

Extend Incubation Time: While 72-96 hours is standard, some slow-growing cell lines may require a longer incubation period to observe an effect.

Q2: I'm observing high variability between my replicate wells. How can I improve this?

-

Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding reagents to the 96-well plate. Use calibrated pipettes.

-

Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve even cell distribution across all wells.

-

Edge Effects: "Edge effects" in 96-well plates can cause wells on the perimeter to evaporate faster. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.[11]

Q3: The IC50 value I obtained is much higher than what is reported in the literature for the same cell line. What could be the reason?

-

Cell Line Authenticity and Passage: Verify the identity of your cell line (e.g., by STR profiling). High-passage-number cells can undergo genetic drift, altering their drug sensitivity.

-

Assay Conditions: Minor differences in experimental conditions such as cell seeding density, media formulation (especially serum concentration), and the specific viability assay used can significantly impact the apparent IC50.

-

Incubation Time: A shorter incubation time will generally result in a higher IC50 value. Ensure your protocol aligns with the literature you are comparing against.

Q4: Should I use a vehicle control?

-

Yes, absolutely. A vehicle control is critical. This compound is dissolved in DMSO, which can be toxic to cells at certain concentrations. Your vehicle control wells should contain the highest concentration of DMSO that any of your treated cells are exposed to. The viability of all drug-treated wells should be normalized to this vehicle control to ensure that any observed effect is due to the drug itself and not the solvent.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of AKT Inhibitors MK-2206 and Capivasertib in Breast Cancer Models

In the landscape of targeted therapies for breast cancer, inhibitors of the serine/threonine kinase AKT have emerged as a promising strategy, particularly for tumors harboring alterations in the PI3K/AKT/mTOR signaling pathway. This guide provides a detailed comparison of two key AKT inhibitors, MK-2206 and capivasertib, focusing on their performance in preclinical and clinical breast cancer models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these two compounds.

Overview and Mechanism of Action

Both this compound and capivasertib are inhibitors of the AKT kinase, a critical node in the PI3K signaling pathway that promotes cell growth, proliferation, and survival.[1][2] Deregulation of this pathway, through mutations in PIK3CA, loss of PTEN, or mutations in AKT1, is a frequent event in breast cancer, occurring in over 50% of tumors.[3]

This compound is a highly selective, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] Its allosteric mechanism of action means it binds to a site distinct from the ATP-binding pocket, leading to conformational changes that prevent AKT activation.

Capivasertib (AZD5363) is a potent, ATP-competitive pan-AKT inhibitor, also targeting all three isoforms.[3][6] By competing with ATP for binding to the kinase domain, capivasertib directly blocks the catalytic activity of AKT. This difference in binding mode may influence efficacy and resistance profiles.

Preclinical Efficacy in Breast Cancer Models

Preclinical studies have demonstrated the anti-tumor activity of both this compound and capivasertib in various breast cancer cell lines and xenograft models. Sensitivity to both agents is often enhanced in models with activating alterations in the PI3K/AKT pathway.

In Vitro Studies

| Drug | Breast Cancer Cell Lines | Key Findings |

| This compound | Panel of breast cancer cell lines | Inhibited cell-cycle progression and induced apoptosis in a dose-dependent manner. Sensitivity was significantly greater in cell lines with PTEN or PIK3CA mutations.[7] |

| MCF10A (normal-like breast cells) | Stable transfection with PIK3CA E545K or H1047R mutations enhanced sensitivity to this compound.[7] | |

| Capivasertib | Panel of breast cancer cell lines | Demonstrated efficacy as a single agent and in combination with anti-HER2 agents and endocrine therapy, particularly in tumors with PIK3CA or mTOR alterations.[3] |

In Vivo Xenograft Studies

| Drug | Xenograft Model | Key Findings |

| This compound | ZR75-1 (PTEN-mutant) | Treatment inhibited AKT signaling, cell proliferation, and tumor growth. Higher doses led to tumor regression.[4] |

| Patient-derived xenografts | Showed synergistic antitumor efficacy when combined with paclitaxel.[4][7] | |

| Capivasertib | HER2-positive, PIK3CA-mutated | Found to be effective and showed synergy with trastuzumab, lapatinib, and docetaxel.[8] |

| Patient-derived xenografts | Sensitivity was associated with genetic alterations in the PI3K/AKT pathway and baseline AKT activity. |

Clinical Trial Data in Breast Cancer

Capivasertib has a more extensive clinical development history in breast cancer, culminating in regulatory approval. This compound has been evaluated in several early-phase trials but has not progressed to late-stage studies for this indication.

Capivasertib Clinical Trials

| Trial | Phase | Patient Population | Key Findings |

| FAKTION | II | HR+/HER2- metastatic breast cancer, progressed on an aromatase inhibitor | Capivasertib + fulvestrant significantly improved progression-free survival (PFS) (10.3 vs 4.8 months) and overall survival (OS) (29.3 vs 23.4 months) compared to placebo + fulvestrant. Benefit was more pronounced in patients with PI3K/AKT/PTEN pathway alterations.[6] |

| CAPItello-291 | III | HR+/HER2- advanced breast cancer, progressed on endocrine-based therapy | Capivasertib + fulvestrant reduced the risk of disease progression or death by 50% in patients with PIK3CA/AKT1/PTEN alterations (median PFS 7.3 vs 3.1 months).[9][10] This trial led to FDA approval.[11] |

| PAKT | II | Triple-negative breast cancer (TNBC) | Addition of capivasertib to paclitaxel showed a PFS and OS benefit, particularly in the PIK3CA/AKT1/PTEN-altered population.[8] |

This compound Clinical Trials

| Trial | Phase | Patient Population | Key Findings |

| Phase II (NCT01277757) | II | Advanced breast cancer with PIK3CA/AKT mutations or PTEN loss | This compound monotherapy showed limited clinical activity. The study was stopped early due to futility.[12] |

| Neoadjuvant Trial (PIK3CA-mutant) | II | Stage II/III PIK3CA-mutant ER+/HER2- breast cancer | Adding this compound to anastrozole did not significantly improve pathologic complete response rates and was deemed unlikely to add efficacy.[13] |

| I-SPY 2 | II | Neoadjuvant setting for HER2+ and/or HR- breast cancer | This compound in combination with standard chemotherapy showed improved response rates in certain subtypes.[14] |

Signaling Pathway and Mechanisms

The diagram below illustrates the PI3K/AKT signaling pathway and the points of inhibition for this compound and capivasertib.

References

- 1. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. komen.org [komen.org]

- 3. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. AKT Inhibitors in MBC | Decera Clinical Education [deceraclinical.com]

- 7. Biomarkers of response to Akt inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capivasertib/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gov.uk [gov.uk]

- 10. Truqap (capivasertib) plus Faslodex approved in the US for patients with advanced HR-positive breast cancer [astrazeneca.com]

- 11. FDA approves capivasertib with fulvestrant for breast cancer | FDA [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Phase II Trial of Neoadjuvant this compound, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

A Head-to-Head Comparison of AKT Inhibitors MK-2206 and Ipatasertib in Prostate Cancer Cells

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric AKT inhibitor MK-2206 and the ATP-competitive AKT inhibitor ipatasertib, focusing on their performance in preclinical studies involving prostate cancer cells. This report synthesizes available experimental data to highlight the distinct mechanisms, efficacy, and potential applications of these two agents in the context of prostate cancer research.

Introduction to AKT Inhibition in Prostate Cancer

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation, often driven by the loss of the tumor suppressor PTEN, is a frequent event in prostate cancer, contributing to tumor progression and therapeutic resistance. Targeting the central node of this pathway, the serine/threonine kinase AKT, has emerged as a promising therapeutic strategy. This guide focuses on two prominent AKT inhibitors, this compound and ipatasertib, which employ different mechanisms of action, leading to distinct biological consequences and resistance profiles.

Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition

This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of AKT, preventing its localization to the cell membrane and subsequent activation. In contrast, ipatasertib is an ATP-competitive inhibitor that binds to the kinase domain of all three AKT isoforms, directly blocking their catalytic activity.[1] This fundamental difference in their binding modes can influence their efficacy and the development of resistance.

Figure 1: Simplified PI3K/AKT signaling pathway and points of inhibition for this compound and ipatasertib.

Comparative Efficacy in Prostate Cancer Cell Lines

Direct head-to-head studies providing quantitative comparisons of this compound and ipatasertib in the same prostate cancer cell lines are limited in publicly available literature. However, by synthesizing data from various preclinical studies, a comparative overview can be constructed.

Cell Viability and Growth Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting cell growth. The following table summarizes available IC50 data for this compound and ipatasertib in common prostate cancer cell lines.

Note: The following data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

| Cell Line | Drug | IC50 (µM) | Comments |

| LNCaP | This compound | ~1.0 | 50% reduction in growth.[2] |

| LNCaP | Ipatasertib | Not explicitly stated, but sensitive. | More sensitive to ipatasertib than to androgen withdrawal.[3] |

| PC-3 | This compound | Not explicitly stated, but sensitive. | Sustained inhibition of p-AKT observed.[4] |

| PC-3 | Ipatasertib | Not explicitly stated, but sensitive in PTEN-deficient models. | Dose-dependent inhibition of tumor growth in PTEN-deficient PC-3 xenografts.[5] |

| DU-145 | This compound | Data not available | |

| DU-145 | Ipatasertib | Data not available |

Induction of Apoptosis

Both this compound and ipatasertib have been shown to induce apoptosis in cancer cells. Ipatasertib, in combination with enzalutamide, has been demonstrated to increase the sub-G1 population and the percentage of apoptotic cells in prostate cancer cell lines as determined by Annexin V/PI staining.[6] While specific comparative data on apoptosis induction is scarce, both inhibitors are expected to promote programmed cell death by blocking the pro-survival signals mediated by AKT.

Impact on AKT Signaling

The efficacy of both inhibitors is demonstrated by their ability to reduce the phosphorylation of AKT (p-AKT) and its downstream targets.

-

This compound: Western blot analysis has shown that this compound leads to a rapid and sustained inhibition of p-AKT (Ser473) in both LNCaP and PC-3 prostate cancer cells.[4]

-

Ipatasertib: Similarly, ipatasertib has been shown to inhibit AKT signaling in LNCaP and LAPC4 cells.[3] In some contexts, treatment with ipatasertib can paradoxically increase the expression of p-AKT, while still inhibiting downstream signaling, a phenomenon that may be related to feedback mechanisms.[7][8]

Mechanisms of Resistance

A key differentiator between this compound and ipatasertib lies in the mechanisms by which cancer cells develop resistance to these drugs.

-

This compound: Acquired resistance to the allosteric inhibitor this compound in prostate cancer models is often associated with alterations in the AKT gene itself.[6]

-

Ipatasertib: In contrast, resistance to the ATP-competitive inhibitor ipatasertib is frequently driven by the rewiring of compensatory signaling pathways, such as the activation of PIM kinases.[6]

Notably, preclinical studies have shown that resistance to this compound can be overcome by treatment with ipatasertib, suggesting a lack of cross-resistance and providing a rationale for sequential or combination therapies.[6]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare AKT inhibitors in prostate cancer cell lines.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 2: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or ipatasertib and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat prostate cancer cells with this compound or ipatasertib at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blot Analysis for p-AKT

This technique is used to detect the levels of phosphorylated AKT, a marker of AKT activation.

Figure 3: General workflow for Western blot analysis of p-AKT.

-

Protein Extraction: Treat cells with the inhibitors, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or Thr308). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane with antibodies for total AKT and a loading control (e.g., GAPDH or β-actin) to normalize the p-AKT signal.

Conclusion

This compound and ipatasertib represent two distinct classes of AKT inhibitors with demonstrated activity in prostate cancer cells. While both effectively target the AKT signaling pathway, their different mechanisms of action—allosteric versus ATP-competitive inhibition—lead to different resistance profiles. Notably, the lack of cross-resistance between the two agents suggests potential for sequential or combination therapy strategies. Further head-to-head comparative studies in a panel of prostate cancer cell lines with diverse genetic backgrounds are warranted to more definitively delineate their relative efficacy and to guide their clinical development and application in prostate cancer.

References

- 1. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]

- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

MK-2206: A Comparative Analysis of its Specificity for Akt1/2 Over Akt3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of MK-2206 against the three isoforms of the Akt serine/threonine kinase: Akt1, Akt2, and Akt3. The data presented confirms the heightened specificity of this compound for Akt1 and Akt2 over Akt3, a critical consideration for targeted therapeutic strategies.

Quantitative Analysis of this compound Specificity

The inhibitory potency of this compound against each Akt isoform is typically determined by measuring its half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency. The data consistently demonstrates that this compound is a highly potent inhibitor of Akt1 and Akt2, with significantly lower activity against Akt3.

| Inhibitor | Akt1 (IC50) | Akt2 (IC50) | Akt3 (IC50) |

| This compound | 5 nM[1][2][3] | 12 nM[1][2][3] | 65 nM[1][2][3] |

Note: IC50 values are derived from cell-free enzyme assays and represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The collected data reveals that this compound is approximately 13 times more potent against Akt1 and about 5.4 times more potent against Akt2 when compared to Akt3. This preferential inhibition of Akt1 and Akt2 is a key characteristic of this allosteric inhibitor.

Experimental Protocol: Determining IC50 of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The following protocol provides a detailed methodology for a typical biochemical assay used to determine the inhibitory activity of this compound against Akt isoforms. This method is based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF), a common and robust technology for kinase inhibitor profiling.

Objective: To determine the IC50 values of this compound for Akt1, Akt2, and Akt3.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Biotinylated peptide substrate (e.g., GSK3-derived peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

-

HTRF Detection Buffer

-

Europium cryptate-labeled anti-phosphoserine/threonine antibody (Donor fluorophore)

-

Streptavidin-XL665 (Acceptor fluorophore)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to the picomolar range.

-

Kinase Reaction Setup:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the respective Akt isoform (Akt1, Akt2, or Akt3) diluted in kinase reaction buffer to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 4 µL of a solution containing the biotinylated peptide substrate and ATP in kinase reaction buffer to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the respective Akt isoform.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Termination and Detection:

-

Add 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665 to each well. This will stop the kinase reaction and initiate the detection process.

-

Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader. The reader will excite the Europium cryptate at 320 nm and measure the emission at both 620 nm (Europium signal) and 665 nm (FRET signal from XL665).

-

-

Data Analysis:

-

The HTRF ratio (665 nm emission / 620 nm emission) is calculated for each well.

-

The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Akt signaling pathway and the experimental workflow for determining this compound specificity.

Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.

Caption: Workflow for determining the IC50 of this compound against Akt isoforms.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Between MK-2206 and Other PI3K Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted cancer therapies is a significant challenge in oncology. MK-2206, an allosteric inhibitor of AKT, has shown promise in preclinical and clinical studies. However, as with other targeted agents, acquired resistance can limit its long-term efficacy. Understanding the patterns of cross-resistance between this compound and other inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway is crucial for developing effective sequential and combination treatment strategies. This guide provides an objective comparison of the performance of various PI3K pathway inhibitors in the context of this compound resistance, supported by experimental data and detailed methodologies.

Mechanisms of Resistance to this compound

Acquired resistance to this compound can arise through various molecular mechanisms. One of the key identified mechanisms is the upregulation of AKT3. In breast cancer cell lines made resistant to this compound, a marked increase in AKT3 expression has been observed. This upregulation confers resistance not only to the allosteric inhibitor this compound but also to ATP-competitive AKT inhibitors, indicating a potential for cross-resistance among different classes of AKT inhibitors.[1]

Quantitative Comparison of Inhibitor Sensitivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the sensitivity of parental and this compound-resistant cancer cell lines to various PI3K pathway inhibitors. This data highlights the instances of cross-resistance and collateral sensitivity.

| Cell Line | Parental/Resistant | This compound IC50 (µM) | GDC-0068 (Akt inhibitor) IC50 (µM) | Notes |

| T47D (Breast Cancer) | Parental | ~0.17 | Not Reported | Sensitive to this compound. |

| T47D R (this compound Resistant) | Resistant | >1.7 (>10-fold shift) | Increased | Demonstrates cross-resistance to an ATP-competitive Akt inhibitor.[1] |

Further research is needed to establish a broader profile of cross-resistance to inhibitors targeting different PI3K isoforms (e.g., alpelisib, taselisib), pan-PI3K inhibitors (e.g., buparlisib), and mTOR inhibitors in this compound resistant models.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound acts as an allosteric inhibitor of AKT, preventing its conformational change and subsequent activation. Other inhibitors target different components of this pathway, such as the PI3K enzyme itself or the downstream effector mTOR. Understanding these distinct mechanisms of action is fundamental to predicting and interpreting cross-resistance patterns.

Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention for different classes of inhibitors.

Experimental Workflow for Assessing Cross-Resistance

A systematic approach is required to determine the cross-resistance profile of this compound-resistant cells. The following diagram outlines a typical experimental workflow.

Caption: A typical experimental workflow for evaluating cross-resistance to PI3K pathway inhibitors in this compound-resistant cells.

Experimental Protocols

Generation of this compound-Resistant Cell Lines

Objective: To establish cancer cell lines with acquired resistance to this compound.

Methodology:

-

Initial Seeding: Plate the parental cancer cell line (e.g., T47D) in appropriate culture medium.

-

Stepwise Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., IC20 - the concentration that inhibits 20% of cell growth).

-

Culture and Monitoring: Maintain the cells in the presence of the drug, monitoring for cell survival and proliferation. The medium containing this compound should be replaced every 2-3 days.

-

Dose Increase: Once the cells have adapted and are proliferating steadily at the given concentration, increase the this compound concentration incrementally (e.g., 1.5 to 2-fold).

-

Repeat Cycles: Repeat the process of adaptation and dose escalation over several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 1-5 µM).

-

Characterization: The resulting resistant cell line should be characterized by determining its IC50 for this compound and comparing it to the parental line.

Cell Viability (MTT) Assay

Objective: To determine the IC50 values of various PI3K pathway inhibitors in parental and this compound-resistant cells.

Methodology:

-

Cell Seeding: Seed parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the PI3K pathway inhibitors (e.g., alpelisib, buparlisib, GDC-0068, etc.) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each inhibitor.

Western Blot Analysis

Objective: To assess the activation status of key proteins in the PI3K/AKT signaling pathway upon treatment with various inhibitors.

Methodology:

-

Cell Lysis: Treat parental and resistant cells with the inhibitors for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion

The available data indicates that resistance to the allosteric AKT inhibitor this compound can confer cross-resistance to other AKT inhibitors, such as the ATP-competitive inhibitor GDC-0068, through mechanisms like the upregulation of AKT3. This highlights the importance of understanding the specific molecular alterations driving resistance to guide the selection of subsequent therapies. Further comprehensive studies are warranted to elucidate the broader cross-resistance profiles to a wider array of PI3K pathway inhibitors in various cancer types. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be instrumental in developing more effective and personalized cancer treatment strategies.

References

The Synergistic Power of MK-2206: A Comparative Guide to Combination Therapies

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the allosteric Akt inhibitor, MK-2206, with various anticancer agents. The following sections detail the enhanced antitumor efficacy observed when this compound is combined with molecularly targeted drugs and traditional chemotherapeutics, supported by experimental data and detailed protocols.

This compound is a potent and selective inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) that binds to an allosteric site, preventing the conformational changes required for kinase activation.[1][2] By inhibiting the PI3K/Akt signaling pathway, a critical driver of tumor cell growth, survival, and resistance to therapy, this compound has shown promise in preclinical and clinical settings, not only as a monotherapy but more significantly in combination with other drugs.[2][3] This guide synthesizes findings from multiple studies to illuminate the synergistic potential of this compound.

Synergistic Effects with Molecularly Targeted Agents

This compound has demonstrated significant synergy with various molecularly targeted agents, particularly inhibitors of receptor tyrosine kinases (RTKs). This synergy is often attributed to the complementary blockade of key signaling pathways.

Combination with EGFR and HER2 Inhibitors

Studies have shown that combining this compound with epidermal growth factor receptor (EGFR) inhibitors like erlotinib or dual EGFR/HER2 inhibitors like lapatinib results in synergistic inhibition of cell proliferation across various cancer cell lines.[4][5] The combination of this compound and erlotinib was found to be generally synergistic in non-small-cell lung cancer (NSCLC) and epidermoid cell lines, irrespective of Ras mutation status.[4] Similarly, a synergistic interaction was observed between this compound and lapatinib in multiple cell lines, independent of PI3K or PTEN mutation status.[4]

dot

Caption: Dual inhibition of RTK and Akt signaling pathways.

Combination with BRAF and MEK Inhibitors

In thyroid cancer cells harboring both BRAF V600E and PIK3CA mutations, this compound acts synergistically with the BRAF inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244.[6] This combination leads to a more profound inhibition of cell growth and enhanced G1 cell cycle arrest compared to single-agent treatments.[6] The dual targeting of both the MAPK and PI3K/Akt pathways appears to be a particularly effective strategy in cancers with co-occurring mutations in these pathways.[6]

Synergistic Effects with Chemotherapeutic Agents

This compound has been shown to enhance the efficacy of a broad range of conventional chemotherapeutic agents, including topoisomerase inhibitors, antimetabolites, anti-microtubule agents, and DNA cross-linkers.[4][5] This suggests that inhibiting Akt-mediated survival signals can lower the threshold for chemotherapy-induced cell death.

Combination with Taxanes and Platinum Agents

The combination of this compound with taxanes (e.g., paclitaxel, docetaxel) and platinum-based drugs (e.g., carboplatin) has demonstrated synergistic antiproliferative effects in various cancer types, including breast, lung, and gastric cancers.[4][7][8] Interestingly, the sequence of administration can be crucial. For instance, in combination with docetaxel, administering this compound after the chemotherapeutic agent resulted in a significant synergistic effect, whereas the reverse sequence showed antagonism.[4] In gastric cancer cell lines, the highest synergy was observed when cells were exposed to carboplatin and paclitaxel for 24 hours, followed by a 48-hour exposure to this compound.[7]

dot

Caption: Impact of drug administration sequence on synergy.

Combination with Other Chemotherapies

Synergistic responses have also been reported when this compound is combined with topoisomerase inhibitors like doxorubicin and camptothecin, and antimetabolites such as gemcitabine and 5-fluorouracil.[4][5] In neuroblastoma cell lines, a synergistic effect was observed between this compound and etoposide.[9][10]

Quantitative Data on Synergistic Effects

The following tables summarize the quantitative data from various studies, illustrating the synergistic interactions between this compound and other drugs. The Combination Index (CI) is a common measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][9]

| Drug Combination | Cancer Type | Cell Line | Combination Index (CI) at ED50/ED75/ED90 | Reference |

| This compound + Erlotinib | NSCLC / Epidermoid | A431, HCC827, NCI-H292, NCI-H358, NCI-H23, NCI-H1299, Calu-6, NCI-H460 | Generally < 1 (Synergistic) | [4] |

| This compound + Lapatinib | Breast / Ovarian | BT-474, SK-BR-3, MDA-MB-468, A2780 | 0.07 - 0.69 (Synergistic) | [4] |

| This compound + Docetaxel | Breast | BT-474 | 0.3 - 0.8 (Synergistic, Docetaxel first) | [4] |

| This compound + Etoposide | Neuroblastoma | SY5Y, BE2, NGP, AS | < 1 (Synergistic) | [9] |

| This compound + PLX4032 | Thyroid | OCUT1, K1 | < 1 (Synergistic) | [6] |

| This compound + AZD6244 | Thyroid | OCUT1, K1 | < 1 (Synergistic) | [6] |

| This compound + Doxorubicin | T-cell ALL | MOLT-4 | Synergistic at low concentrations | [11] |

| This compound + WZB117 | Breast | MCF-7, MDA-MB-231 | Synergistic | [12] |

| This compound + Temozolomide | Glioblastoma | U87 (spheroids) | < 0.35 (Synergistic) | [13][14] |

| This compound + Radiotherapy | Glioblastoma | U87 (spheroids) | < 0.35 (Synergistic) | [13][14] |

| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound | NSCLC / Epidermoid | A431, HCC827, NCI-H292 | 5.5, 4.3, 5.2 | [4] |

| This compound | NSCLC | NCI-H358, NCI-H23, NCI-H1299, Calu-6 | 13.5, 14.1, 27.0, 28.6 | [4] |

| This compound | NSCLC | NCI-H460 | 3.4 | [4] |

Experimental Protocols

Cell Proliferation and Synergy Analysis

Cell Lines and Culture: Cancer cell lines are seeded in 96-well plates at a density of 2,000-3,000 cells per well and incubated for 24 hours.[15]

Drug Treatment: Cells are treated with this compound and/or the combination drug at various concentrations. For sequential treatments, cells are exposed to the first drug for a specific duration (e.g., 24 hours), washed, and then treated with the second drug for an additional period (e.g., 72 hours).[4] For concurrent treatments, both drugs are added simultaneously for a defined incubation time (e.g., 72 hours).[4]

Viability Assay: Cell proliferation is typically determined using assays such as the MTT or CellTiter-Blue™ Cell Viability Assay after the treatment period.[7][12]

Synergy Calculation: The combination effects are quantified by calculating the Combination Index (CI) using software like CalcuSyn or ComboSyn.[4][9] CI values are determined at different effect levels (e.g., ED50, ED75, ED90).[4]

dot

Caption: Workflow for in vitro synergy assessment.

Western Blotting for Signaling Pathway Analysis

Cell Lysis: After drug treatment, cells are harvested and lysed to extract total protein.

Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., total Akt, phospho-Akt, total S6, phospho-S6) followed by incubation with a secondary antibody.[9]

Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

The collective evidence strongly supports the synergistic potential of this compound in combination with a wide array of anticancer agents. By targeting the Akt survival pathway, this compound can effectively lower the threshold for cell death induced by both molecularly targeted drugs and conventional chemotherapies. The data presented in this guide underscore the importance of rational drug combinations and highlight the promise of Akt inhibition as a strategy to overcome therapeutic resistance. Further research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into improved outcomes for cancer patients.[3][16][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Phase 1 trial of the oral AKT inhibitor this compound plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Akt inhibitor, enhances carboplatinum/paclitaxel efficacy in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Combination of an allosteric Akt Inhibitor this compound with etoposide or rapamycin enhances the antitumor growth effect in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Combination of this compound and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]

- 13. The allosteric AKT inhibitor MK2206 shows a synergistic interaction with chemotherapy and radiotherapy in glioblastoma spheroid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The allosteric AKT inhibitor MK2206 shows a synergistic interaction with chemotherapy and radiotherapy in glioblastoma spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combination of an allosteric Akt inhibitor this compound with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Resistance: A Comparative Guide to Akt Inhibitor Profiles

For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides an objective comparison of the resistance profiles of different classes of Akt inhibitors, supported by experimental data, to inform strategic research and clinical development.

The serine/threonine kinase Akt is a pivotal node in signaling pathways that govern cell survival, growth, and proliferation, making it a prime target in oncology. However, the clinical efficacy of Akt inhibitors is often thwarted by the emergence of drug resistance. This guide dissects the distinct resistance mechanisms that arise against two major classes of Akt inhibitors: allosteric inhibitors and ATP-competitive inhibitors.

Distinct Mechanisms of Acquired Resistance

Prolonged exposure of cancer cells to Akt inhibitors can lead to the development of acquired resistance through distinct molecular alterations. Studies have revealed that the class of the inhibitor profoundly influences the evolutionary path of resistance.

Allosteric Inhibitors: These inhibitors, such as MK-2206, bind to a regulatory pocket distant from the active site, locking Akt in an inactive conformation. Resistance to allosteric inhibitors is frequently associated with genetic alterations within the Akt pathway itself. A common mechanism is the upregulation of the AKT3 isoform, which can compensate for the inhibition of other isoforms.[1][2][3] Furthermore, mutations in the AKT1 gene have been identified as a key driver of resistance to allosteric inhibition.[4]

ATP-Competitive Inhibitors: This class of inhibitors, including ipatasertib and capivasertib, directly competes with ATP for binding to the kinase domain of Akt. In contrast to allosteric inhibitors, resistance to ATP-competitive inhibitors is often driven by the activation of parallel or downstream signaling pathways that bypass the need for Akt activity.[4][5] Key compensatory mechanisms include the activation of Receptor Tyrosine Kinases (RTKs) like EGFR and HER2, as well as the upregulation of the PIM kinase signaling pathway.[4][5][6]

Comparative Summary of Resistance Profiles

The following table summarizes the key differences in the resistance profiles of allosteric and ATP-competitive Akt inhibitors based on experimental findings.

| Feature | Allosteric Inhibitors (e.g., this compound) | ATP-Competitive Inhibitors (e.g., Ipatasertib) |

| Primary Resistance Mechanism | Alterations in the Akt pathway (AKT1 mutations, AKT3 upregulation)[1][3][4] | Activation of compensatory signaling pathways (PIM, EGFR/RTK)[4][5][6] |

| Cross-Resistance | Resistance can sometimes be overcome by ATP-competitive inhibitors.[4][5] | Resistance may be overcome by co-treatment with inhibitors of the compensatory pathways (e.g., PIM inhibitors).[4][5] |

| Reversibility | Can be irreversible.[7] | Can be partially reversible upon drug withdrawal.[7] |

Experimental Data on Inhibitor Sensitivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents representative IC50 values for different Akt inhibitors in sensitive and resistant cancer cell lines, as reported in preclinical studies.

| Cell Line | Inhibitor | IC50 (μM) - Sensitive | IC50 (μM) - Resistant | Fold Resistance | Reference |

| T47D (Breast Cancer) | This compound | 0.17 | 2.71 (with ectopic AKT3 expression) | 16 | [3] |

| LNCaP (Prostate Cancer) | This compound | ~0.5 | >10 | >20 | [7] |

| LNCaP (Prostate Cancer) | Ipatasertib | ~1.0 | >10 | >10 | [7] |

| Melanoma Cell Lines | GSK2141795B (AKTi) | < 1.5 (Sensitive) | > 5 (Resistant) | >3.3 | [8] |

Key Signaling Pathways in Akt Inhibition and Resistance

The diagrams below, generated using the DOT language, illustrate the core Akt signaling pathway and the distinct mechanisms of resistance to allosteric and ATP-competitive inhibitors.

Caption: The canonical PI3K/Akt signaling pathway.

Caption: Distinct resistance mechanisms to Akt inhibitors.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[9]

-

Drug Treatment: Treat the cells with a serial dilution of the Akt inhibitor (e.g., 0.001 to 100 µM) for a specified period, typically 48 to 72 hours.[3][9]

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the WST-1 or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: Treat cells with the Akt inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473, p-Akt Thr308) and downstream targets (e.g., p-PRAS40, p-GSK3β) overnight at 4°C.[10]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10] Densitometry analysis can be performed to quantify changes in protein expression and phosphorylation.

Experimental Workflow for Developing Resistant Cell Lines

Caption: Generating Akt inhibitor resistant cell lines.

This guide provides a foundational understanding of the differential resistance profiles of Akt inhibitors. A thorough comprehension of these mechanisms is essential for the rational design of combination therapies and the development of strategies to overcome or delay the onset of resistance, ultimately improving patient outcomes in the era of targeted cancer therapy.

References

- 1. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]

- 2. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]

- 6. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

Safety Operating Guide

Proper Disposal of MK-2206: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for the Handling and Disposal of the Investigational Drug MK-2206

Researchers and drug development professionals handling this compound, an allosteric Akt inhibitor, must adhere to stringent safety and disposal protocols to ensure personal safety and environmental compliance. This guide provides a procedural framework for the proper disposal of this compound, including unused product, contaminated materials, and empty containers. The primary and universally recommended method of disposal for investigational drugs like this compound is incineration by a licensed hazardous waste management company.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Summary of Hazard and Safety Information for this compound

| Parameter | Description | Source |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |

| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area or under a fume hood. | [3][5][6] |

| In case of Spillage | Avoid dust formation. Absorb solutions with inert, non-combustible material (e.g., sand, diatomite). Collect material in a suitable, closed container for disposal. Decontaminate surfaces and equipment by scrubbing with alcohol. | [3][7] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |

Step-by-Step Disposal Procedures

The disposal of investigational new drugs is regulated and must be conducted in accordance with federal, state, and local environmental control regulations.[1] The following steps provide a general operational plan for the proper disposal of this compound.

-

Segregation and Collection:

-

All waste materials containing this compound, including unused or expired drug product, partially full or empty vials, and contaminated lab supplies (e.g., gloves, pipette tips, bench paper), must be segregated from general laboratory waste.[2][8]

-

These materials should be collected in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be a DOT-approved container for chemical waste.[1]

-

-

Labeling and Documentation:

-

The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".

-

Maintain a detailed drug accountability record (DAR) or an electronic equivalent for all investigational products, documenting the quantities used and disposed of.[8] This documentation is critical for regulatory compliance and sponsor requirements.

-

-

Contacting Environmental Health and Safety (EHS):

-

Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office.[1]

-

The EHS office will provide guidance and arrange for the collection of the hazardous waste by a licensed environmental management vendor.

-

-

Final Disposal by Incineration:

-

The approved vendor will transport the waste to a permitted hazardous waste incineration facility.[1][2] Incineration is the standard and required method for the destruction of many investigational drug products to ensure they are rendered inactive and do not pose a risk to the environment.

-

A certificate of destruction will typically be provided by the vendor and should be retained for your records.[1][2]

-

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

The provided search results do not contain any specific, validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. The standard and compliant method of disposal is through a licensed hazardous waste contractor for incineration. Attempting to chemically neutralize the compound without a validated protocol could be dangerous, potentially creating more hazardous byproducts, and would likely be non-compliant with institutional and regulatory standards. Therefore, no experimental inactivation protocol is recommended. The procedural steps outlined above represent the industry-standard and safest method for disposal.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Safeguarding Researchers: A Comprehensive Guide to Handling MK-2206

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of MK-2206, a potent allosteric Akt inhibitor. Developed for researchers, scientists, and drug development professionals, these procedural guidelines are intended to minimize exposure risk and ensure a safe laboratory environment. Adherence to these protocols is critical for the safe execution of research involving this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.

| PPE Category | Item | Specifications |

| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling this compound in powder or solution form. |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemically resistant gloves are required. Change gloves immediately if contaminated. |

| Body Protection | Laboratory coat | A dedicated lab coat should be used and regularly cleaned. |

| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powdered form of this compound outside of a certified chemical fume hood. |

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.

Weighing the Compound:

-

Preparation: Before handling the compound, ensure you are wearing all required PPE (double gloves, lab coat, and safety goggles). If outside a fume hood, a respirator is mandatory.

-

Work Surface: Cover the work surface within the chemical fume hood with disposable absorbent bench paper.

-

Weighing: Use a calibrated analytical balance inside the fume hood. Handle the container with care to avoid creating airborne dust. Use a spatula to transfer the powder to a tared weigh boat.

-

Post-Weighing: Once the desired amount is weighed, securely close the primary container. Clean the spatula and any other equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the contaminated wipes in the designated cytotoxic waste container.

Preparing Stock Solutions:

-

Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound powder.[4] This should be done slowly to avoid splashing.

-

Dissolving: Cap the vessel and vortex or sonicate until the compound is fully dissolved.

-

Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage: Store the stock solution in a securely sealed container at the recommended temperature, typically -20°C or -80°C, away from moisture.[5]

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

-

Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

-

Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials should be disposed of in a clearly labeled, leak-proof cytotoxic waste container. These are often color-coded (e.g., yellow or purple) for easy identification.

-

Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

Decontamination:

-

Work Surfaces: After each use, decontaminate all work surfaces within the chemical fume hood with a suitable cleaning agent (e.g., a surface detergent followed by 70% ethanol).

-

Equipment: Reusable equipment should be thoroughly cleaned with an appropriate solvent to remove any residual compound.

Experimental Protocols

This compound is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) with IC50 values of approximately 5 nM, 12 nM, and 65 nM, respectively.[6][7] It functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt"]; mTORC1 [label="mTORC1"]; Proliferation [label="Cell Proliferation, Survival, Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; MK2206 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; PTEN [label="PTEN", shape=rectangle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; // for layout PIP3 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; MK2206 -> Akt [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"]; PTEN -> PIP3 [arrowhead=tee, color="#5F6368", penwidth=2, label="Dephosphorylation"];

// Invisible edges for alignment {rank=same; PIP2; PI3K;} {rank=same; PTEN; PIP3;} } caption: "this compound inhibits the PI3K/Akt/mTOR pathway."

References

- 1. researchgate.net [researchgate.net]

- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. kingstonhsc.ca [kingstonhsc.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten